10-Undecenamide, N-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecenamide, N-(4-nitrophenyl)- is a chemical compound with the molecular formula C17H26N2O3. It is known for its unique structure, which includes an undecenamide backbone and a nitrophenyl group. This compound is utilized in various scientific research fields due to its distinctive chemical properties .
Preparation Methods
The synthesis of 10-Undecenamide, N-(4-nitrophenyl)- typically involves the reaction of 10-undecenoic acid with 4-nitroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
10-Undecenamide, N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10-Undecenamide, N-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Undecenamide, N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
10-Undecenamide, N-(4-nitrophenyl)- can be compared with similar compounds such as:
10-Undecenamide, N-(4-methylphenyl)-: This compound has a methyl group instead of a nitro group, which affects its chemical properties and reactivity.
10-Undecenamide, N-(4-chlorophenyl)-: The presence of a chlorine atom in this compound leads to different chemical behaviors compared to the nitrophenyl derivative.
Properties
CAS No. |
76691-49-1 |
---|---|
Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)undec-10-enamide |
InChI |
InChI=1S/C17H24N2O3/c1-2-3-4-5-6-7-8-9-10-17(20)18-15-11-13-16(14-12-15)19(21)22/h2,11-14H,1,3-10H2,(H,18,20) |
InChI Key |
KUMYSKHGAQHCMQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.